molecular formula C6H10ClF2N3O B3033803 1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride CAS No. 1197237-87-8

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride

Cat. No.: B3033803
CAS No.: 1197237-87-8
M. Wt: 213.61
InChI Key: VLRDDZCRCGFISX-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride is a useful research compound. Its molecular formula is C6H10ClF2N3O and its molecular weight is 213.61. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis Techniques : A one-pot synthesis approach for highly substituted 1H-pyrazole-5-carboxylates, involving methoxyamine hydrochloride, has been developed. This technique, involving condensation and cyclization processes, is significant for the efficient synthesis of pyrazole derivatives (Zhai et al., 2016).

  • Antimicrobial and Anticoccidial Activities : Research on the synthesis of pyrazole derivatives like 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones has shown significant antimicrobial and anticoccidial activities. These compounds, when altered through reduction, retain their biological activity, proving useful in related medical applications (Georgiadis, 1976).

  • Polymeric Modification and Medical Applications : Amines like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one have been used to modify radiation-induced poly vinyl alcohol/acrylic acid hydrogels. These modified polymers exhibit increased swelling and thermal stability, making them suitable for medical applications due to their enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).

  • Structural and Biological Analysis of Pyrazole Derivatives : Pyrazole derivatives have been synthesized and characterized through various methods, including X-ray crystallography. Studies on these compounds, including their armed configurations, have provided insights into their potential antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

  • Synthesis of Specific Pyrazole Derivatives : Research on the synthesis of specific pyrazole derivatives, like 8-amino-1-methoxy-6H-dibenzo[b,d]pyran-6-one, has been conducted. Such studies provide an improved alternative to previous multi-step reactions for these transformations (Jilani, 2007).

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methoxypyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N3O.ClH/c1-12-6-4(9)2-11(10-6)3-5(7)8;/h2,5H,3,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRDDZCRCGFISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1N)CC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride
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1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride
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1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride
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1-(2,2-Difluoroethyl)-3-methoxy-1H-pyrazol-4-amine hydrochloride
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